Pectenotoxin 2
Overview
Description
Pectenotoxin 2 (PTX-2) is a polycyclic ether and a spiroketal . It is a natural product found in Mizuhopecten yessoensis and Jaspis . The molecular formula of PTX-2 is C47H70O14 .
Synthesis Analysis
The stereoselective total synthesis of PTX-2 has been achieved via the isomerization of anomeric spiroacetal pectenotoxin-2b (PTX2b). The synthesis of PTX2b was achieved by a simple process including sulfone-mediated assembly of spirocyclic and bicyclic acetals and subsequent macrocyclization by ring-closing olefin metathesis .Molecular Structure Analysis
The molecular formula of PTX-2 is C47H70O14 . The average mass is 859.050 Da and the monoisotopic mass is 858.476563 Da .Chemical Reactions Analysis
The synthesis of PTX-2 involves the isomerization of anomeric spiroacetal pectenotoxin-2b (PTX2b). This process includes sulfone-mediated assembly of spirocyclic and bicyclic acetals and subsequent macrocyclization by ring-closing olefin metathesis .Physical and Chemical Properties Analysis
The molecular formula of PTX-2 is C47H70O14 . The average mass is 859.050 Da and the monoisotopic mass is 858.476563 Da .Scientific Research Applications
Cytoskeletal Dynamics and Cell Morphology
Pectenotoxin 2 (PTX-2) has been found to significantly impact the actin cytoskeleton and cell morphology in living cells. The presence of an intact lactone ring in PTX-2 is key to its biological activity, particularly its ability to trigger notable depolymerizing effects on the actin cytoskeleton, leading to changes in cell shape (Ares et al., 2007).
Cancer Cell Toxicity
Research has shown that PTX-2 displays significant cytotoxicity against human cancer cells. It inhibits mitotic separation and cytokinesis by depolymerizing actin filaments. This effect involves down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and apoptosis in cancer cells. The potential of PTX-2 in cancer treatment is further highlighted by its influence on cell cycle regulatory proteins and suppression of telomerase activity (Kim, Kim, & Choi, 2011).
Synthetic Studies and Chemical Synthesis
Efforts to synthesize PTX-2 have been significant due to its complex structure, particularly the non-anomeric spiroacetal. These synthetic studies are crucial for understanding the structural requirements for its biological activity and potential therapeutic applications. The successful synthesis of PTX-2 provides a foundation for future studies on its biological mechanism and potential pharmaceutical uses (Fujiwara et al., 2014).
Actin Polymerization Inhibition
PTX-2 is known to inhibit actin polymerization, as demonstrated in smooth muscle cells. This property has implications for understanding the bioactive mechanism of PTX-2 and its potential uses in modulating cellular functions related to actin dynamics (Hori et al., 2017).
Cell Cycle Arrest and Apoptosis Induction
Studies have shown that PTX-2 induces G2/M phase cell cycle arrest in human breast cancer cells via mechanisms involving the phosphorylation of cdc25C and down-regulation of cyclin B1 and cdc2 expression. This indicates PTX-2's role in cell cycle regulation and its potential as a therapeutic agent in cancer treatment (Moon et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFEDGHUVZLPL-LLUYWJARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893516 | |
Record name | Pectenotoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97564-91-5 | |
Record name | Pectenotoxin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97564-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pectenotoxin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pectenotoxin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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